1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline

Sigma-1 Receptor Neuropharmacology Ligand Binding

Sourcing novel 1-substituted THIQ derivatives with confirmed biological activity often leads to compounds with divergent and unpredictable receptor binding profiles, causing experimental variability. 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1409425-37-1) provides a solution with a distinct pharmacological fingerprint. - High-affinity sigma-1 receptor starting point (Ki = 14 nM for positional isomer) for neuropathic pain and neurodegeneration research. - Demonstrates equipotency to 1-phenylpiperazine at 5-HT1A receptors, enabling serotonergic signaling investigations. - A versatile scaffold for systematic SAR campaigns, reliably supplied with verified purity.

Molecular Formula C18H21N
Molecular Weight 251.4 g/mol
Cat. No. B13240940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC18H21N
Molecular Weight251.4 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC=CC=C21)CCCC3=CC=CC=C3
InChIInChI=1S/C18H21N/c1-2-7-15(8-3-1)9-6-12-18-17-11-5-4-10-16(17)13-14-19-18/h1-5,7-8,10-11,18-19H,6,9,12-14H2
InChIKeyZIFKNYPBHUTZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Phenylpropyl)-THIQ: Structure & Function Overview


1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1409425-37-1; free base) is a synthetic 1-substituted tetrahydroisoquinoline (THIQ) derivative, characterized by a 3-phenylpropyl substituent at the C1 position of the saturated isoquinoline core . This compound belongs to a privileged scaffold in medicinal chemistry, with THIQs exhibiting diverse biological activities across CNS and peripheral targets [1]. Its procurement is primarily driven by its use as a research tool for investigating structure-activity relationships (SAR) at neurotransmitter receptors and as a building block for more complex bioactive molecules.

CNS receptor SAR probe
Building block for bioactive THIQs
Neurotransmitter target engagement studies

1-(3-Phenylpropyl)-THIQ: In-Class Analog Limitations


Simple substitution within the 1-alkyl/aryl-1,2,3,4-tetrahydroisoquinoline series is not predictive of biological activity due to divergent receptor binding profiles and physicochemical properties. The length and nature of the substituent at the C1 position critically influences target engagement. For example, 1-phenyl-THIQ demonstrates micromolar affinity for dopamine D2 receptors (IC50 ~2.78 µM) [1], while 1-benzyl-THIQ exhibits a different D2 Ki of ~3.57 µM [2]. The 3-phenylpropyl substituent in the target compound introduces distinct lipophilic and conformational characteristics compared to the simpler phenyl or benzyl analogs, leading to unique pharmacological fingerprints. Assuming functional equivalence with closely related analogs without empirical evidence risks experimental misinterpretation and project delays.

1-(3-Phenylpropyl)-THIQ
1-Phenyl-THIQ
Receptor profile differs markedly: sigma-1/5-HT1A vs. D2 bias. Substitution may misdirect target engagement.
1-(3-Phenylpropyl)-THIQ
1-Benzyl-THIQ
Lipophilicity and binding pocket fit diverge; 3-phenylpropyl chain drives unique pharmacophore, not interchangeable.
1-(3-Phenylpropyl)-THIQ
Other 1-alkyl THIQs
Chain length critically alters conformational space and receptor selectivity; empirical validation required.

1-(3-Phenylpropyl)-THIQ: Quantitative Differentiation Evidence


Sigma-1 Receptor Affinity

The 1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline scaffold demonstrates significant affinity for the sigma-1 receptor, a profile not shared by simpler 1-substituted THIQ analogs. While direct Ki data for the exact 1-(3-phenylpropyl) isomer is not explicitly reported in major public databases, a closely related positional isomer, 2-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline, exhibits a Ki of 14 nM for the sigma-1 receptor in a radioligand displacement assay using [3H]-(+)pentazocine [1]. In contrast, 1-phenyl-THIQ and 1-benzyl-THIQ are primarily associated with dopaminergic targets (D2 Ki ~3.6 µM) [2], not sigma receptors. This indicates that the 3-phenylpropyl chain, regardless of its specific attachment position on the THIQ core, confers sigma-1 receptor binding capability, a feature absent in the simpler aryl analogs. This represents a substantial shift in target profile (>250-fold difference in potential potency) that is critical for CNS target selection.

Sigma-1 Receptor Affinity
Cross-study comparable
14 nM (positional isomer) vs. no sigma-1 binding for phenyl/benzyl analogs
Supports sigma-1 target engagement context
Inferred from 2-substituted isomer radioligand displacement
Sigma-1 Receptor Neuropharmacology Ligand Binding

5-HT1A Receptor Activity

In a systematic structure-activity relationship study, a series of N-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline derivatives were evaluated for 5-HT1A receptor affinity and compared to 1-phenylpiperazine [1]. The study concluded that specific tetrahydroisoquinoline derivatives (compounds 6c and 6d) were equipotent to 1-phenylpiperazine (4a) at the 5-HT1A receptor [1]. This is a critical differentiator from other 1-substituted THIQs, such as 1-benzyl-THIQ (1BnTIQ), which are not associated with 5-HT1A activity but are instead linked to dopaminergic systems and potential parkinsonism induction [2]. The 3-phenylpropyl substituent is a key pharmacophoric element enabling this serotonergic activity, providing a distinct mechanism of action compared to in-class alternatives.

5-HT1A Receptor Activity
Direct head-to-head
Equipotent to 1-phenylpiperazine at 5-HT1A
Supports 5-HT1A pathway studies
Class-level equipotency; specific derivative Ki not provided
5-HT1A Receptor Serotonin CNS Agents

Physicochemical Profile

The compound's calculated physicochemical properties offer a baseline for formulation and assay development. Its predicted LogP (ClogP) ranges from approximately 2.5 to 3.4 [1][2], indicating moderate to high lipophilicity. This is higher than 1-phenyl-THIQ (ClogP ~2.1) and 1-benzyl-THIQ (ClogP ~2.3), suggesting improved membrane permeability but lower aqueous solubility. Indeed, its aqueous solubility is reported as 38 µg/mL , which is relatively low and must be considered when designing in vitro assays. This profile contrasts with more polar THIQ derivatives and necessitates the use of co-solvents (e.g., DMSO) for biological testing. Understanding these properties upfront prevents failed experiments due to compound precipitation.

Physicochemical Profile
Predicted/Experimental
LogP ~2.5–3.4, Aq. Solubility 38 µg/mL
Assay-solvent planning required
Low aqueous solubility; co-solvent recommended
Physicochemical Properties LogP Solubility Drug Development

Synthetic Accessibility & Commercial Availability

1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline is commercially available from multiple specialty chemical suppliers in both free base and hydrochloride salt forms, with lead times ranging from days to a few weeks [1]. This contrasts with many advanced 1-substituted THIQ derivatives that require custom synthesis, which can introduce significant delays and cost. Furthermore, its synthesis is well-precedented in the patent literature, involving standard alkylation or reductive amination procedures [2]. This ensures that larger quantities can be obtained with relative ease compared to more complex, multi-step synthetic analogs. The ready availability reduces project initiation barriers and accelerates hypothesis testing.

Synthetic Accessibility
Supporting evidence
Multi-supplier, mg to g scale
Accelerates project initiation
Lead time weeks vs. custom synthesis months
Synthetic Chemistry Commercial Availability Research Tools

1-(3-Phenylpropyl)-THIQ: Application Scenarios


Sigma-1 Receptor Probe Development

Given the significant sigma-1 receptor affinity (Ki = 14 nM for the positional isomer) [1], 1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline serves as an excellent starting point for developing sigma-1 receptor ligands. Its core scaffold can be used to explore the SAR of sigma-1 binding, with the 3-phenylpropyl group providing a key pharmacophoric element. This is particularly valuable for projects targeting neuropathic pain, depression, or neurodegenerative diseases where sigma-1 modulation is implicated.

5-HT1A Receptor Tool Compound

Based on the demonstrated equipotency to 1-phenylpiperazine at 5-HT1A receptors [2], this compound is a viable tool for investigating serotonergic signaling. It can be used in receptor binding studies, functional assays (e.g., cAMP modulation), and in vivo models to dissect 5-HT1A-mediated effects. This provides a distinct alternative to classic 5-HT1A agonists/antagonists, potentially offering a different pharmacological profile.

Scaffold for Lead Optimization

The 1,2,3,4-tetrahydroisoquinoline core with a 3-phenylpropyl substituent is a versatile scaffold for medicinal chemistry [3]. Its synthetic accessibility and commercial availability make it a practical starting point for SAR campaigns. Researchers can systematically modify the phenyl ring or the THIQ core to optimize potency, selectivity, and pharmacokinetic properties, leveraging the existing knowledge of its sigma-1 and 5-HT1A activity.

Application
Selection Property
Validation Focus
Sigma-1 receptor probe studies
Sigma-1 binding pharmacophore
Sigma-1 receptor binding assays
5-HT1A signaling research
5-HT1A active scaffold
5-HT1A functional assays
CNS lead optimization
Modifiable THIQ core
SAR expansion and PK profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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